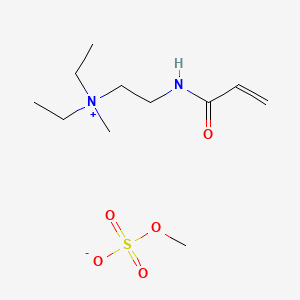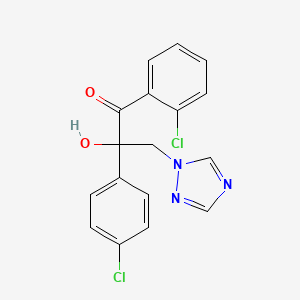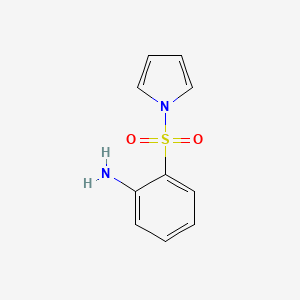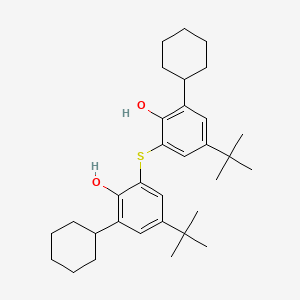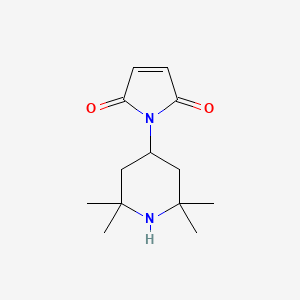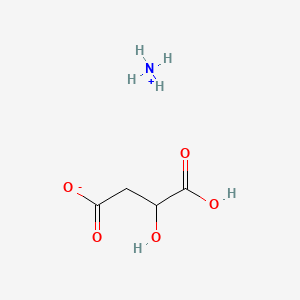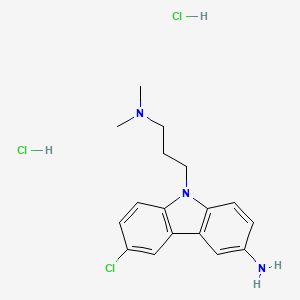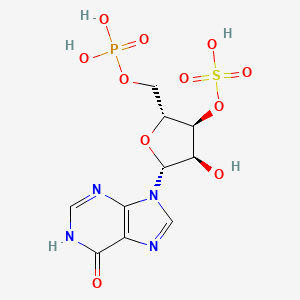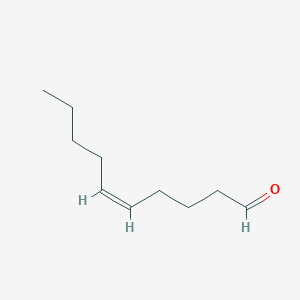
Sodium 2,5-dichloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is a synthetic organic compound known for its vibrant color and stability. It is commonly used as a dye and has applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of 2,5-dichloroaniline and 2-hydroxy-1-naphthalenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
類似化合物との比較
Similar Compounds
- Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
- Sodium 2,4-dichloro-5-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
Uniqueness
Sodium 2,5-dichloro-4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two chlorine atoms and a hydroxyl group on the naphthyl ring enhances its reactivity and stability compared to other similar compounds .
特性
CAS番号 |
97404-04-1 |
|---|---|
分子式 |
C16H9Cl2N2NaO4S |
分子量 |
419.2 g/mol |
IUPAC名 |
sodium;2,5-dichloro-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H10Cl2N2O4S.Na/c17-11-8-15(25(22,23)24)12(18)7-13(11)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21;/h1-8,21H,(H,22,23,24);/q;+1/p-1 |
InChIキー |
FJISWYRUJFALJF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




